2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Similar compounds have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components and metabolic pathways .
Result of Action
Similar compounds have been reported to have various biological and pharmacological effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a compound with fewer oxygen atoms. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially useful properties.
Scientific Research Applications
2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,7-Dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 3-Phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
What sets 2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-11-9(7-4-2-1-3-5-7)10-14-6-8(13(19)20)12(18)16(10)15-11/h1-6,14H,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCXUPCKRPYCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3NC=C(C(=O)N3NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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